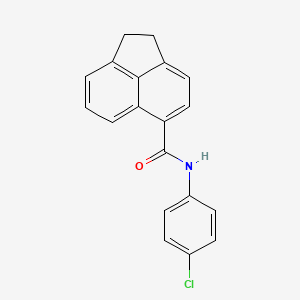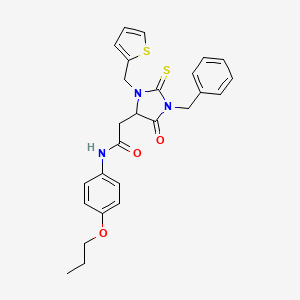![molecular formula C24H24BrNO5 B11093833 6-{(3E)-2-(4-bromophenyl)-3-[hydroxy(4-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl}hexanoic acid](/img/structure/B11093833.png)
6-{(3E)-2-(4-bromophenyl)-3-[hydroxy(4-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl}hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[2-(4-BROMOPHENYL)-4-HYDROXY-3-(4-METHYLBENZOYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]HEXANOIC ACID is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a hydroxy group, and a methylbenzoyl group attached to a pyrrolidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(4-BROMOPHENYL)-4-HYDROXY-3-(4-METHYLBENZOYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]HEXANOIC ACID typically involves multi-step organic reactions. One common method includes the use of Suzuki-Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often require a base, such as potassium carbonate, and a solvent like toluene or ethanol, under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification methods, such as chromatography and recrystallization, is essential to obtain the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
6-[2-(4-BROMOPHENYL)-4-HYDROXY-3-(4-METHYLBENZOYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]HEXANOIC ACID undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and hydride donors for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carbonyl group produces an alcohol .
Scientific Research Applications
6-[2-(4-BROMOPHENYL)-4-HYDROXY-3-(4-METHYLBENZOYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]HEXANOIC ACID has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-[2-(4-BROMOPHENYL)-4-HYDROXY-3-(4-METHYLBENZOYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]HEXANOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(4-BROMOPHENYL)-4-HYDROXY-3-(4-METHYLBENZOYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]BUTANOIC ACID
- ETHYL 2-[2-(4-BROMOPHENYL)-4-HYDROXY-3-(4-METHYLBENZOYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
Uniqueness
6-[2-(4-BROMOPHENYL)-4-HYDROXY-3-(4-METHYLBENZOYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]HEXANOIC ACID is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C24H24BrNO5 |
|---|---|
Molecular Weight |
486.4 g/mol |
IUPAC Name |
6-[(3E)-2-(4-bromophenyl)-3-[hydroxy-(4-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]hexanoic acid |
InChI |
InChI=1S/C24H24BrNO5/c1-15-6-8-17(9-7-15)22(29)20-21(16-10-12-18(25)13-11-16)26(24(31)23(20)30)14-4-2-3-5-19(27)28/h6-13,21,29H,2-5,14H2,1H3,(H,27,28)/b22-20+ |
InChI Key |
CTHLIVWXLWSUDA-LSDHQDQOSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCCCC(=O)O)C3=CC=C(C=C3)Br)/O |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCCCC(=O)O)C3=CC=C(C=C3)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(2,4-dichlorophenoxy)methyl]-4-(2-methylphenyl)-2-(piperidin-1-ylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11093753.png)
![11-(3-bromo-4-methoxyphenyl)-3-(thiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11093762.png)
![2-[(3,5-dibromopyridin-2-yl)amino]-2-oxoethyl N-(phenylcarbonyl)leucinate](/img/structure/B11093763.png)
![2-chloroprop-2-en-1-yl 3-(1H-benzotriazol-1-ylcarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B11093769.png)

![4-[3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-2-oxo-4-(phenylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B11093778.png)
![(2E)-2-(1,3-benzothiazol-2-yl)-3-{3-[(4-chlorobenzyl)oxy]phenyl}prop-2-enenitrile](/img/structure/B11093785.png)
![12-(biphenyl-4-yl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one](/img/structure/B11093793.png)
![4-[(4-Carboxyphenyl)carbamoyl]benzene-1,2-dicarboxylic acid](/img/structure/B11093800.png)
![3'-[4-(pentyloxy)phenyl]-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B11093806.png)
![Benzo[1,2,5]oxadiazole, 5-(4-allyl-5-pyridin-3-yl-4H-[1,2,4]triazol-3-ylsulfanylmethyl)-](/img/structure/B11093810.png)
![2,2,5-Trimethyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11093818.png)
![2,2'-{Benzene-1,3-diylbis[(2,5-dioxopyrrolidine-1,3-diyl)sulfanediyl]}bis[6-(thiophen-2-yl)-4-(trifluoromethyl)pyridine-3-carbonitrile]](/img/structure/B11093825.png)

